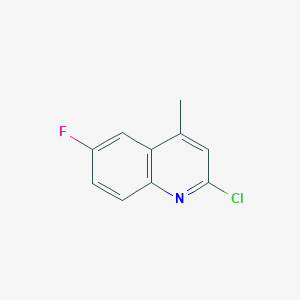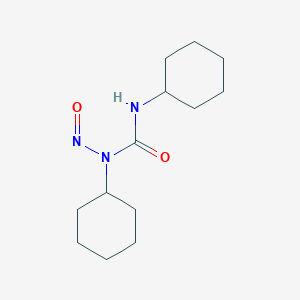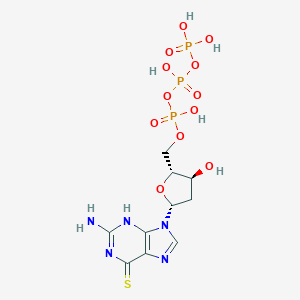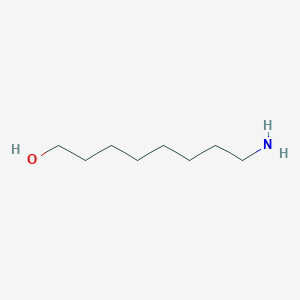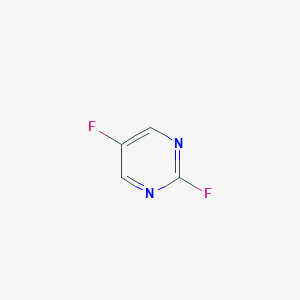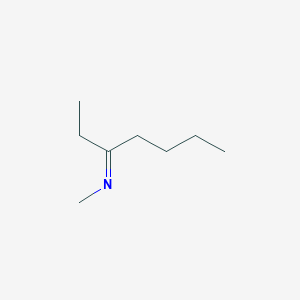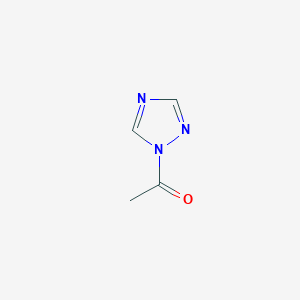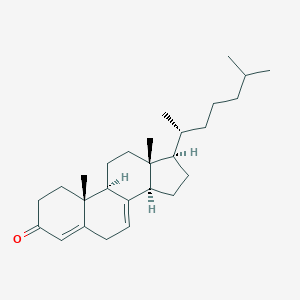
Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane, also known as TFO, is a fluorinated epoxide that has gained attention in recent years due to its unique properties and potential applications in various fields of science. TFO is a highly reactive compound that can be synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively. In
Mecanismo De Acción
Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane is a highly reactive compound that can undergo ring-opening reactions with various nucleophiles. The mechanism of action of Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane involves the reaction of the epoxide ring with nucleophilic sites on proteins, DNA, and other biomolecules. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has been shown to induce DNA damage and inhibit cell proliferation in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has been shown to induce DNA damage and inhibit cell proliferation in cancer cells. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has also been shown to cause oxidative stress and inflammation in cells. In animal studies, Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has been shown to cause liver and kidney damage at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has several advantages for lab experiments, including its high reactivity, selectivity, and stability. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can be used in small quantities and can react with various nucleophiles. However, Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane is a hazardous chemical that requires proper safety precautions and handling. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can also cause DNA damage and toxicity in cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane. In medicinal chemistry, Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can be further studied for its potential as an anticancer agent. In material science, Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can be used as a building block for the synthesis of new fluorinated polymers with unique properties. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can also be studied for its potential as a coating for biomedical devices. Further studies on the mechanism of action and toxicity of Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can help to improve its safety and efficacy in various applications.
Conclusion:
Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane is a highly reactive compound that has potential applications in various fields of science. Its synthesis, mechanism of action, and physiological effects have been studied extensively. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has advantages and limitations for lab experiments, and there are several future directions for its study. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane is a hazardous chemical that requires proper safety precautions and handling. Further studies on the safety and efficacy of Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can help to improve its potential applications in various fields of science.
Métodos De Síntesis
Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane can be synthesized using different methods, including the reaction of trifluoroacetic anhydride with 2,3,3,3-tetrafluoropropene, and the reaction of trifluoroacetic anhydride with 1,1,2,2-tetrafluoroethylene oxide. The latter method is preferred due to its higher yield and purity. The synthesis of Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane involves the use of hazardous chemicals and requires proper safety precautions.
Aplicaciones Científicas De Investigación
Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has been studied extensively for its potential applications in various fields of science. In organic chemistry, Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has been used as a reagent for the synthesis of fluorinated compounds. In material science, Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has been used as a building block for the synthesis of fluorinated polymers. In medicinal chemistry, Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has been studied for its potential as an anticancer agent. Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane has also been used in surface modification of materials and as a coating for biomedical devices.
Propiedades
Número CAS |
15453-10-8 |
|---|---|
Nombre del producto |
Trifluoro(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane |
Fórmula molecular |
C6F10O |
Peso molecular |
278.05 g/mol |
Nombre IUPAC |
2,2,3-trifluoro-3-(1,1,2,2,3,4,4-heptafluorobut-3-enyl)oxirane |
InChI |
InChI=1S/C6F10O/c7-1(2(8)9)3(10,11)4(12,13)5(14)6(15,16)17-5 |
Clave InChI |
NYAGRQZHLFYEOA-UHFFFAOYSA-N |
SMILES |
C(=C(F)F)(C(C(C1(C(O1)(F)F)F)(F)F)(F)F)F |
SMILES canónico |
C(=C(F)F)(C(C(C1(C(O1)(F)F)F)(F)F)(F)F)F |
Otros números CAS |
15453-10-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



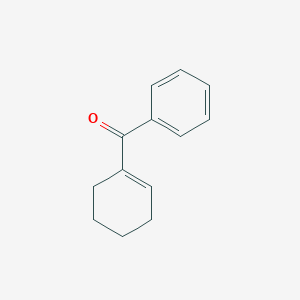
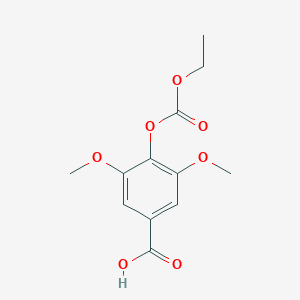
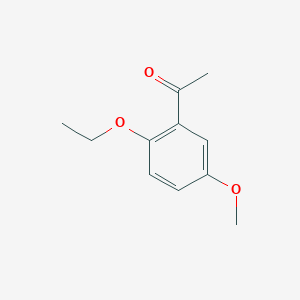
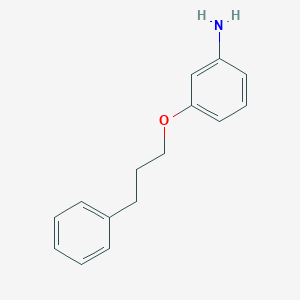
![Bis(trimethylsilyl) 2,3-bis[(trimethylsilyl)oxy]succinate](/img/structure/B99495.png)
![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)
